molecular formula C21H20FN5O3 B2353972 2-(3,5-Dimethoxyphenyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538319-70-9

2-(3,5-Dimethoxyphenyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2353972
CAS No.: 538319-70-9
M. Wt: 409.421
InChI Key: KXJPWOAUGYPXND-UHFFFAOYSA-N
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Description

2-(3,5-Dimethoxyphenyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C21H20FN5O3 and its molecular weight is 409.421. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Triazolopyrimidines, including compounds similar to the one , have been synthesized through various chemical reactions and protocols. For instance, research by Wamhoff et al. (1993) discussed the synthesis of heterocondensed pyrimidines, including triazolopyrimidines, via treatment with triethyl orthoformate and subsequent reactions (Wamhoff, Kroth, & Strauch, 1993). Another study by Gilava et al. (2020) detailed the potent synthesis of a series of triazolopyrimidines using the Biginelli protocol, further characterizing them through various spectroscopic techniques (Gilava, Patel, Ram, & Chauhan, 2020).

Biological Activities

The biological activities of triazolopyrimidine derivatives have been extensively studied. For example, Lahmidi et al. (2019) synthesized a novel derivative of pyrimidine containing the triazolopyrimidine ring and evaluated its antibacterial activity against various microbial strains, showing its potential as an antibacterial agent (Lahmidi et al., 2019). Additionally, a study by Chauhan and Ram (2019) discussed the synthesis of a novel series of triazolopyrimidines and assessed their antibacterial and antifungal activities, highlighting their potential in antimicrobial applications (Chauhan & Ram, 2019).

Properties

IUPAC Name

2-(3,5-dimethoxyphenyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O3/c1-11-17(19(23)28)18(12-4-6-14(22)7-5-12)27-21(24-11)25-20(26-27)13-8-15(29-2)10-16(9-13)30-3/h4-10,18H,1-3H3,(H2,23,28)(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJPWOAUGYPXND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC(=CC(=C3)OC)OC)N1)C4=CC=C(C=C4)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.